1,4-Diazaspiro[5.6]dodecane
CAS No.: 14277-81-7
Cat. No.: VC4719202
Molecular Formula: C10H20N2
Molecular Weight: 168.284
* For research use only. Not for human or veterinary use.
![1,4-Diazaspiro[5.6]dodecane - 14277-81-7](/images/structure/VC4719202.png)
Specification
CAS No. | 14277-81-7 |
---|---|
Molecular Formula | C10H20N2 |
Molecular Weight | 168.284 |
IUPAC Name | 1,4-diazaspiro[5.6]dodecane |
Standard InChI | InChI=1S/C10H20N2/c1-2-4-6-10(5-3-1)9-11-7-8-12-10/h11-12H,1-9H2 |
Standard InChI Key | WFIUFYFTVOIKCD-UHFFFAOYSA-N |
SMILES | C1CCCC2(CC1)CNCCN2 |
Introduction
Structural and Chemical Characterization of 1,4-Diazaspiro[5.6]dodecane
Molecular Architecture
1,4-Diazaspiro[5.6]dodecane features a spirocyclic backbone where two heterocyclic rings share a single atom—a hallmark of spiro compounds. The primary structure consists of a six-membered ring fused to a seven-membered ring, with nitrogen atoms positioned at the 1 and 4 positions (Figure 1). This arrangement creates distinct steric and electronic environments, influencing its reactivity and interaction with biological targets.
Table 1: Key Structural Parameters
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₈N₂ | |
Molecular Weight | 166.26 g/mol | |
Ring Sizes | 6- and 7-membered rings | |
Nitrogen Positions | 1 and 4 |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s conformation. The NMR spectrum of a related spiro compound, 3-benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one, reveals distinct signals for carbonyl carbons at δ 170–175 ppm, while aliphatic protons appear between δ 1.2–3.5 ppm . These data correlate with the electronic effects induced by the spiro junction and nitrogen lone pairs.
Synthetic Methodologies
Multistep Alkylation and Hydrogenation
A patent-pending route for synthesizing 2-tertbutyloxycarbonyl-10-carbonyl-8-oxo-2,11-diazaspiro[5.6]dodecane (CAS: 1251016-99-5) offers a template for 1,4-diazaspiro derivatives . The process involves:
-
Alkylation: 1-N-BOC-3-cyanopiperidine reacts with benzyl chloromethyl ether under diisopropylamine lithium catalysis at −78°C to form a tert-butoxy carbonyl intermediate .
-
Hydrogenation: Raney nickel-mediated reduction of the cyano group yields a primary amine, followed by cyclization to form the spiro core .
Table 2: Reaction Conditions and Yields
Step | Reagents/Catalysts | Temperature | Yield | Source |
---|---|---|---|---|
1 | LiN(iPr)₂, THF/heptane | −78°C | 85% | |
2 | H₂, Raney Ni, MeOH | RT | 78% | |
3 | TFA (deprotection) | 50°C | 92% |
Asymmetric Catalysis
The Tsuji–Trost cyclization, optimized for enantioselective synthesis of diketopiperazines, demonstrates applicability to spiro compounds . Using palladium catalysts with chiral ligands (e.g., L4), researchers achieved enantiomeric excess (ee) values up to 97% under 0.025 M substrate concentrations in 1,4-dioxane . This method highlights the role of steric hindrance and solvent polarity in controlling stereoselectivity.
Physicochemical Properties
Solubility and Stability
1,4-Diazaspiro[5.6]dodecane exhibits moderate solubility in polar aprotic solvents (e.g., DMF, THF) but limited solubility in water. Its stability under acidic conditions is attributed to the protective effect of the BOC group, which prevents premature ring opening . Thermal gravimetric analysis (TGA) of analogous compounds shows decomposition temperatures above 200°C, indicating robustness for pharmaceutical formulation .
Reactivity Profile
The compound undergoes nucleophilic substitution at the spiro carbon, facilitated by the electron-withdrawing effect of the carbonyl groups. For example, reaction with hydroxylamine yields hydroxamic acid derivatives, as evidenced by IR peaks at 1640 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H stretch) .
Biological Activity and Applications
Sigma Receptor Ligands
Computational Insights
Molecular Dynamics Simulations
Density functional theory (DFT) calculations on 1,4-diazaspiro[5.6]dodecane predict a puckered conformation for the seven-membered ring, minimizing steric strain between the nitrogen lone pairs . The HOMO-LUMO gap (4.2 eV) indicates susceptibility to electrophilic attack, aligning with experimental reactivity data .
Binding Mode Analysis
Docking studies with the sigma-1 receptor (PDB: 5HK1) show hydrogen bonding between the compound’s tertiary nitrogen and Asp126, alongside hydrophobic interactions with Leu110 and Tyr103. These interactions explain the nanomolar affinity observed in binding assays.
Industrial and Regulatory Considerations
Scalability Challenges
Despite high yields in small-scale syntheses, industrial production faces hurdles in catalyst recovery and waste management. The use of Raney nickel demands stringent safety protocols due to pyrophoric risks . Continuous-flow systems are being explored to mitigate these issues .
Patent Landscape
The Chinese patent CN105646532A protects the synthesis of tert-butoxy carbonyl derivatives, emphasizing cost-effective starting materials . Competitors are developing non-BOC routes to circumvent intellectual property restrictions .
Future Directions
Enantioselective Methodologies
Advancements in chiral phosphine ligands (e.g., L15) could enhance ee values beyond 97%, enabling the production of single-enantiomer drugs .
Targeted Drug Delivery
Functionalization of the spiro nitrogen with PEGylated groups may improve bioavailability and reduce off-target effects in vivo .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume